1-(2-Diethoxyphosphorylethyl)pyrrolidine
Description
Properties
Molecular Formula |
C10H22NO3P |
|---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
1-(2-diethoxyphosphorylethyl)pyrrolidine |
InChI |
InChI=1S/C10H22NO3P/c1-3-13-15(12,14-4-2)10-9-11-7-5-6-8-11/h3-10H2,1-2H3 |
InChI Key |
OEZSGKFJEHLQMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCN1CCCC1)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Diethoxyphosphorylethyl)pyrrolidine typically involves the reaction of pyrrolidine with a diethoxyphosphorylating agent. One common method includes the use of diethyl phosphite and an appropriate alkylating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as cobalt or nickel oxides supported on alumina can be used to facilitate the reaction . The process parameters, including temperature, pressure, and reaction time, are optimized to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Diethoxyphosphorylethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, where the diethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Phosphorylated pyrrolidine derivatives.
Reduction: Reduced forms of the phosphorylated compound.
Substitution: Substituted phosphoryl derivatives.
Scientific Research Applications
1-(2-Diethoxyphosphorylethyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Diethoxyphosphorylethyl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The diethoxyphosphoryl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules . The pyrrolidine ring contributes to the compound’s binding affinity and specificity by providing a rigid and spatially defined structure .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional differences between 1-(2-Diethoxyphosphorylethyl)pyrrolidine and analogous compounds:
Pharmacological and Toxicological Profiles
- 1-(1,3-Diphenylpropan-2-yl)pyrrolidine : Classified as a dissociative anesthetic analog; EC₅₀ values for NMDA receptor inhibition are uncharacterized but inferred from structural similarity to PCP analogs .
- Cytotoxicity: Aminoethyl-pyrrolidine derivatives exhibit moderate cytotoxicity (LD₅₀ ~20–100 μM in cell lines), while phosphoryl groups may reduce toxicity by improving metabolic stability .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-(2-Diethoxyphosphorylethyl)pyrrolidine to improve yield and reproducibility?
- Methodological Answer :
- Step 1 : Use a controlled nucleophilic substitution reaction between pyrrolidine derivatives and diethyl phosphorylethyl halides. Adjust molar ratios (e.g., 1:1.2 for amine:halide) to minimize side reactions.
- Step 2 : Optimize solvent polarity (e.g., DMF or acetonitrile) and reaction temperature (80–120°C) to enhance reactivity while avoiding decomposition .
- Step 3 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using NMR (e.g., δ ~3.3 ppm for ethoxy protons) .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for pyrrolidine protons (δ ~1.5–2.0 ppm), phosphoryl groups (δ ~3.5–4.5 ppm), and ethoxy moieties. Use P NMR to confirm phosphorylation (δ ~0–10 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS (expected [M+H] ~278.3 g/mol).
- Elemental Analysis : Confirm C, H, N, and P content (e.g., theoretical N% ~5.04) .
Q. How can researchers assess the purity of this compound and identify common impurities?
- Methodological Answer :
- HPLC Analysis : Use a C18 column with a water/acetonitrile mobile phase (UV detection at 210 nm). Compare retention times against reference standards (e.g., impurities like unreacted pyrrolidine or hydrolyzed phosphoryl products) .
- Karl Fischer Titration : Quantify residual moisture (<0.1% w/w) to prevent hydrolysis .
Advanced Research Questions
Q. What mechanistic insights exist for the formation of this compound under varying reaction conditions?
- Methodological Answer :
- Kinetic Studies : Track reaction intermediates via in-situ FTIR or P NMR to identify rate-limiting steps (e.g., nucleophilic attack vs. proton transfer).
- Isotopic Labeling : Use N-labeled pyrrolidine to trace nitrogen migration pathways .
- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to simulate transition states and validate experimental activation energies .
Q. How can computational tools aid in predicting the reactivity and stability of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. DMF) to predict hydrolysis susceptibility.
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity at the phosphoryl center .
- QSPR Models : Corate experimental stability data (e.g., Arrhenius plots) with molecular descriptors (e.g., logP, polar surface area) .
Q. How should researchers resolve contradictions in spectral data for this compound across studies?
- Methodological Answer :
- Cross-Validation : Replicate experiments using identical conditions (solvent, temperature, pH) and compare with literature data.
- Collaborative Analysis : Share raw NMR/MS datasets via platforms like Zenodo for peer validation .
- Advanced Techniques : Employ 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals or confirm stereochemistry .
Q. What experimental designs are suitable for studying the stability of this compound under storage or physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1A guidelines). Monitor degradation via HPLC-MS .
- pH-Dependent Studies : Incubate in buffered solutions (pH 1–10) and quantify hydrolysis products (e.g., phosphoric acid derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
